molecular formula C15H13N3O7 B14573159 Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- CAS No. 61212-74-6

Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)-

Cat. No.: B14573159
CAS No.: 61212-74-6
M. Wt: 347.28 g/mol
InChI Key: GAVFWTXHHCQKGM-UHFFFAOYSA-N
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Description

Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This particular compound is characterized by the presence of methoxy and nitro groups attached to the benzamide core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)

Major Products Formed

    Reduction: 4,5-dimethoxy-2-amino-N-(3-aminophenyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: 4,5-dimethoxy-2-nitrobenzoic acid derivatives

Scientific Research Applications

Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- is primarily related to its ability to interact with biological molecules through its functional groups. The nitro groups can participate in redox reactions, while the methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of specific molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

Properties

CAS No.

61212-74-6

Molecular Formula

C15H13N3O7

Molecular Weight

347.28 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C15H13N3O7/c1-24-13-7-11(12(18(22)23)8-14(13)25-2)15(19)16-9-4-3-5-10(6-9)17(20)21/h3-8H,1-2H3,(H,16,19)

InChI Key

GAVFWTXHHCQKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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